

Physicochemical properties of 2-Ethyl-5-methylpyrazine

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Compound of Interest

Compound Name: 2-Ethyl-5(6)-methylpyrazine

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An In-depth Technical Guide to the Physicochemical Properties of 2-Ethyl-5-methylpyrazine

Introduction

2-Ethyl-5-methylpyrazine is a heterocyclic aromatic organic compound that plays a pivotal role in the fields of flavor and fragrance chemistry. As a member of the pyrazine family, it is renowned for its potent and characteristic aroma, often described as nutty, roasted, and earthy. [1][2] This volatile compound is a key product of the Maillard reaction, the chemical process responsible for the desirable flavors and aromas in cooked, roasted, and baked foods.[3][4] Consequently, it is naturally found in a wide array of products, including coffee, chocolate, roasted nuts, and baked goods.[3][4] Its unique organoleptic properties have led to its extensive use as a flavoring agent in the food industry and as a component in fragrance formulations to impart warm, gourmand notes.[5][6] This guide provides a comprehensive overview of the core physicochemical properties of 2-Ethyl-5-methylpyrazine, offering technical insights and methodologies essential for its application and analysis in a research and development setting.

Chemical Identity and Molecular Structure

A precise understanding of the molecular identity of 2-Ethyl-5-methylpyrazine is fundamental for any scientific investigation. The compound's structure, consisting of a pyrazine ring substituted with an ethyl and a methyl group, dictates its chemical behavior and physical properties.

Identifier	Value	Source(s)
IUPAC Name	2-ethyl-5-methylpyrazine	[7]
CAS Number	13360-64-0	[7] [8]
Molecular Formula	C ₇ H ₁₀ N ₂	[7] [8]
Molecular Weight	122.17 g/mol	[7] [9]
Canonical SMILES	CCC1=NC=C(N=C1)C	[7]
InChI	InChI=1S/C ₇ H ₁₀ N ₂ /c1-3-7-5-8-6(2)4-9-7/h4-5H,3H2,1-2H3	[7] [8]
InChIKey	OXCKCFJIKRGXMM-UHFFFAOYSA-N	[7] [8]

Physicochemical Properties

The utility of 2-Ethyl-5-methylpyrazine in various applications is a direct consequence of its distinct physical and chemical characteristics. These properties influence its volatility, solubility, and interaction with different matrices.

Physical State and Organoleptic Properties

Under standard ambient conditions, 2-Ethyl-5-methylpyrazine exists as a colorless to pale yellow liquid.[\[9\]](#)[\[10\]](#) Its most notable characteristic is its powerful aroma profile. The odor is predominantly described as nutty, roasted, and grassy, with nuances of coffee and cocoa.[\[3\]](#)[\[9\]](#) The odor threshold is quite low, reported to be between 16 and 100 parts per billion (ppb) in water, highlighting its potency as an aroma compound.[\[2\]](#)[\[3\]](#)

Core Physical Constants

The following table summarizes the key quantitative physicochemical properties of 2-Ethyl-5-methylpyrazine. It is important to note that values can vary slightly between sources due to different experimental conditions or prediction models.

Property	Value Range	Source(s)
Boiling Point	170.8 - 173 °C (at 760 mm Hg)	[3][9][11]
Density	0.960 - 0.998 g/cm ³ (at 25 °C)	[7][9][10]
Flash Point	57 - 63 °C	[3][9][11]
Refractive Index	1.491 - 1.502 (at 20 °C)	[7][10]
Vapor Pressure	~1.92 mmHg (at 25 °C, estimated)	[11]
pKa (Strongest Basic)	1.48 - 1.94 (Predicted)	[3][12]
logP (o/w)	1.17 - 2.34	[3][10]

Note: A definitive experimental melting point is not readily available in the cited literature.

Solubility Profile

The solubility of a compound is critical for its formulation and application. 2-Ethyl-5-methylpyrazine exhibits good solubility in many organic solvents, such as ethanol.[7][9] While it is described as soluble in water, its solubility is limited.[7][12] One source provides an estimated water solubility of 4903 mg/L at 25 °C.[10] This moderate aqueous solubility, combined with its volatility, facilitates its release from a food matrix during mastication and heating, contributing significantly to the overall flavor experience.

Figure 1: Formation, Properties, and Application of 2-Ethyl-5-methylpyrazine

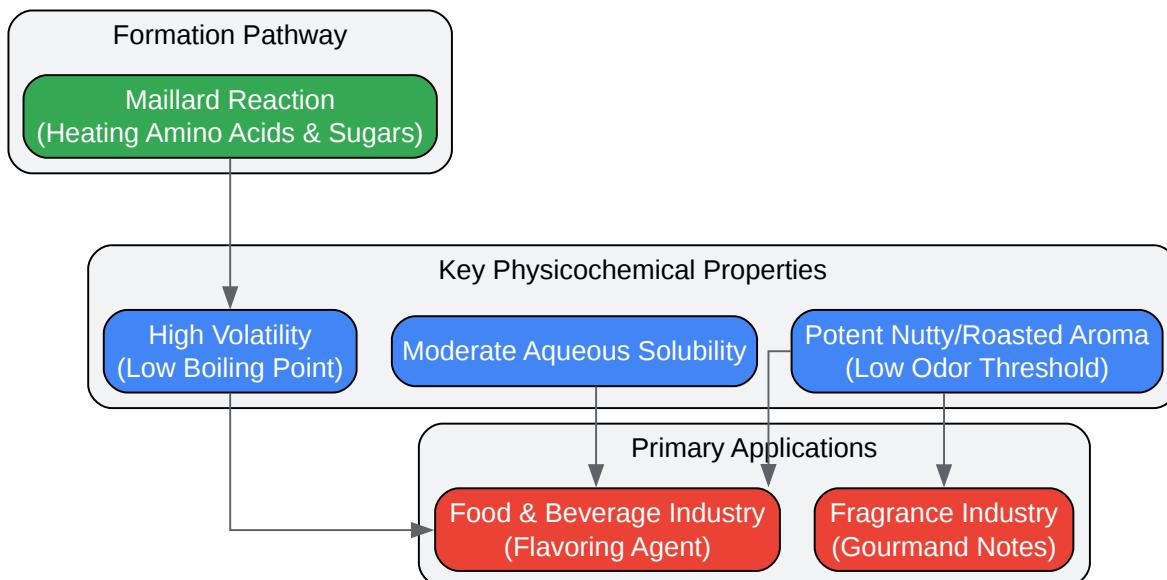
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Figure 1: Formation, Properties, and Application of 2-Ethyl-5-methylpyrazine

Spectroscopic and Chromatographic Profile

Characterization and quantification of 2-Ethyl-5-methylpyrazine rely heavily on modern analytical techniques. The following data are crucial for its unambiguous identification.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is the definitive method for identifying and quantifying 2-Ethyl-5-methylpyrazine. The electron ionization (EI) mass spectrum exhibits a characteristic fragmentation pattern. The molecular ion peak ($[M]^+$) is observed at m/z 122, corresponding to its molecular weight.[7][13] A prominent fragment ion is typically seen at m/z 121, resulting from the loss of a hydrogen atom.[7]

Infrared Spectroscopy (IR)

FTIR spectroscopy provides information about the functional groups present in the molecule. The spectrum for 2-Ethyl-5-methylpyrazine will show characteristic C-H stretching vibrations from the ethyl and methyl groups, as well as C=N and C=C stretching vibrations associated with the pyrazine ring.^[7]

Gas Chromatography (GC)

Due to its volatility, gas chromatography is the ideal separation technique for 2-Ethyl-5-methylpyrazine. Its retention behavior is characterized by the Kovats Retention Index (RI), which is a standardized measure. The RI value depends on the type of GC column used (polar vs. non-polar).

- Standard Non-Polar Column RI: ~978^[14]
- Standard Polar Column RI: ~1390 - 1399^[15]

These indices are invaluable for tentative identification in complex mixtures, such as food extracts, by comparing experimental values to those in reference databases like the NIST Chemistry WebBook.^{[14][15]}

Experimental Protocol: Quantification by GC-MS

The following protocol outlines a self-validating system for the quantification of 2-Ethyl-5-methylpyrazine in a liquid food matrix (e.g., coffee) using a stable isotope dilution assay (SIDA), which is considered a gold-standard quantification technique.

Causality: The use of a deuterated internal standard (2-Ethyl-5-methylpyrazine-d₅) is critical. ^[16] This standard is chemically identical to the analyte but has a different mass. It co-elutes with the analyte during chromatography and experiences similar extraction inefficiencies or matrix effects. By measuring the ratio of the analyte to the internal standard, highly accurate and precise quantification can be achieved, as variations in sample preparation and injection volume are normalized.

Methodology

- Standard Preparation:
 - Prepare a primary stock solution of 2-Ethyl-5-methylpyrazine in methanol at 1000 µg/mL.

- Prepare a primary stock solution of the internal standard (IS), 2-Ethyl-5-methylpyrazine-d₅, in methanol at 1000 µg/mL.
- Create a series of calibration standards by spiking a control matrix (e.g., water or a model coffee base) with varying concentrations of the analyte stock and a fixed concentration of the IS stock.
- Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
 - Place 5 mL of the liquid sample into a 20 mL headspace vial.
 - Add a precise volume of the IS stock solution to the vial.
 - Add 1.5 g of NaCl to increase the ionic strength of the sample, which promotes the partitioning of volatile analytes into the headspace.
 - Seal the vial and equilibrate in a heating block at 60°C for 15 minutes with agitation.
 - Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for 30 minutes at 60°C to adsorb the volatile compounds.
- GC-MS Analysis:
 - Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes.
 - GC Column: Use a mid-polar or non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
 - Oven Program: Start at 40°C (hold 2 min), ramp to 240°C at 5°C/min, and hold for 5 min.
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - MS Parameters (Selected Ion Monitoring - SIM mode):
 - Monitor quantifier ion for analyte: m/z 122.
 - Monitor qualifier ion for analyte: m/z 121.
 - Monitor quantifier ion for IS: m/z 127 (M+5).

- Data Analysis:
 - Integrate the peak areas for the analyte (m/z 122) and the IS (m/z 127).
 - Calculate the response ratio (Analyte Area / IS Area) for each calibration standard.
 - Construct a calibration curve by plotting the response ratio against the analyte concentration.
 - Calculate the concentration of 2-Ethyl-5-methylpyrazine in the unknown samples using the response ratio and the calibration curve.

Figure 2: GC-MS Quantification Workflow

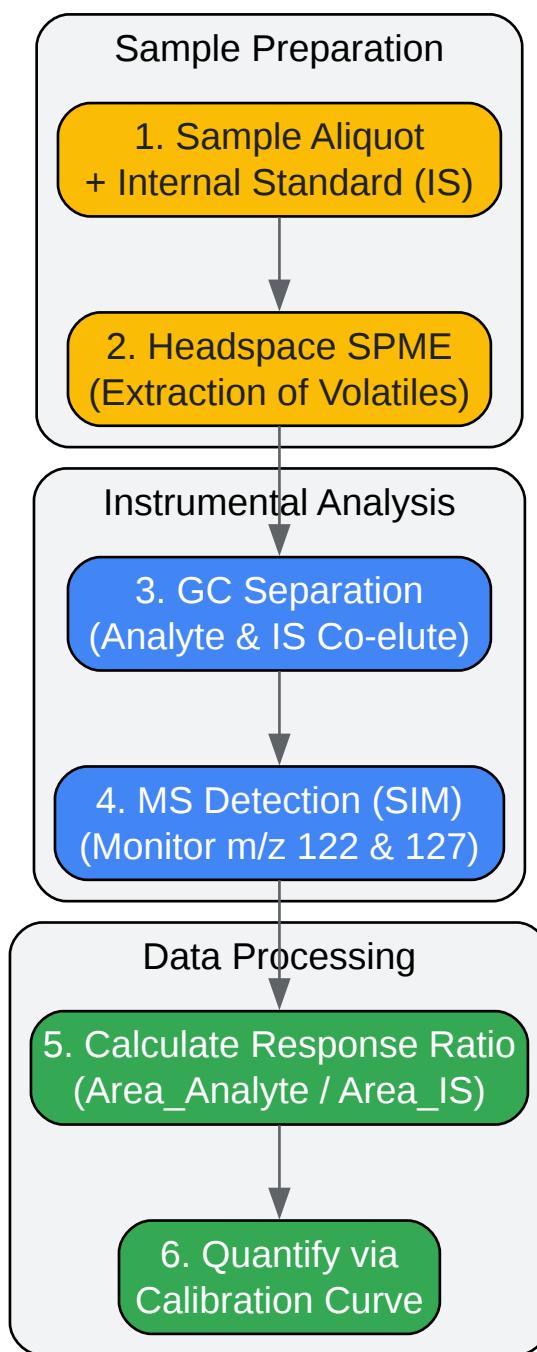
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Figure 2: GC-MS Quantification Workflow

Safety and Handling

From a regulatory standpoint, 2-Ethyl-5-methylpyrazine is recognized as a flavoring agent by bodies such as the FDA and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).^[7] It has been granted GRAS (Generally Recognized As Safe) status for its use in food.^[7] However, in its concentrated form, it presents hazards that require appropriate handling procedures.

- **GHS Classification:** It is classified as a flammable liquid and vapor (H226) and is harmful if swallowed (H302).^{[7][17]} It may also cause skin, eye, and respiratory irritation.^{[10][17]}
- **Handling Precautions:** Store in a cool, dry, well-ventilated area away from ignition sources.^[1] When handling the neat compound, personal protective equipment, including safety goggles, gloves, and protective clothing, is mandatory to prevent skin and eye contact.^{[1][10]}

Conclusion

2-Ethyl-5-methylpyrazine is a compound of significant industrial and academic interest due to its powerful sensory impact. Its physicochemical properties—notably its volatility, characteristic aroma, and solubility profile—are directly responsible for its widespread application as a key flavor and fragrance ingredient. A thorough understanding of its properties, supported by robust analytical methodologies such as GC-MS with stable isotope dilution, is essential for its effective use in product development, quality control, and scientific research. The data and protocols presented in this guide provide a solid technical foundation for professionals working with this versatile pyrazine derivative.

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